Boiling Point and Volatility: Branched C₁₁ Ketone vs. Linear C₁₁ Undecanone Isomers
3-Butyl-2-heptanone exhibits a predicted boiling point of 217.7 ± 8.0 °C at 760 mmHg, which is approximately 13–14 °C lower than the experimentally reported boiling point of its linear isomer 2-undecanone (231–232 °C) and approximately 10 °C lower than 6-undecanone (228 °C) . This difference arises from the branched carbon skeleton, which reduces intermolecular van der Waals contacts relative to the straight-chain isomers. The lower boiling point translates to higher volatility at a given temperature: predicted vapor pressure of 0.1 ± 0.4 mmHg at 25 °C vs. <1 mmHg for 2-undecanone .
| Evidence Dimension | Boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 217.7 ± 8.0 °C (predicted, ACD/Labs) |
| Comparator Or Baseline | 2-Undecanone: 231–232 °C (lit.); 6-Undecanone: 228 °C (lit.); 3-Isopropyl-2-heptanone: 190.1 °C (predicted) |
| Quantified Difference | Δ = −13 to −14 °C vs. 2-undecanone; Δ = −10 °C vs. 6-undecanone; Δ = +27.6 °C vs. 3-isopropyl-2-heptanone |
| Conditions | Predicted values from ACD/Labs Percepta Platform v14.0 (ChemSpider); experimental literature values from chemical catalogs |
Why This Matters
A 13 °C lower boiling point versus same-MW linear isomers directly impacts distillation-based purification cost, headspace concentration in flavor/fragrance formulations, and GC retention time for analytical method development.
